BGT226 (also known as NVP-BGT226, CAS: 915020-55-2) is a highly potent, orally bioavailable dual inhibitor targeting both Class I Phosphoinositide 3-kinases (PI3Kα/β/γ) and the mammalian target of rapamycin (mTORC1 and mTORC2) complexes. With established IC50 values in the low nanomolar range (e.g., 4 nM for PI3Kα and approximately 1-20 nM for mTOR depending on the assay), it is procured primarily for advanced oncology modeling and signal transduction research. Unlike single-target inhibitors, BGT226 provides a comprehensive, bidirectional blockade of the PI3K/AKT/mTOR axis. This makes it an essential tool compound for researchers who need to overcome the compensatory signaling networks and acquired chemoresistance frequently encountered in preclinical solid tumor and hematological malignancy models [1].
Generic substitution with single-pathway inhibitors (such as the mTORC1-specific Rapamycin) or closely related dual inhibitors (like NVP-BEZ235) frequently fails in rigorous preclinical applications due to divergent cellular responses. Procuring Rapamycin often confounds pathway analysis because it triggers a well-documented feedback loop that hyperactivates AKT, limiting its therapeutic modeling efficacy[2]. Conversely, while NVP-BEZ235 is a close structural and functional analog to BGT226, BEZ235 induces a profound G1/G0 cell cycle arrest that paradoxically prevents significant apoptosis in certain hematological models. BGT226 is specifically selected over these alternatives because it overrides this cytostatic arrest to deliver definitive apoptotic cell death, and it maintains its antiproliferative efficacy even in cisplatin-resistant cell lines where generic chemotherapeutics fail [1].
In acute leukemia models, BGT226 demonstrates a distinct mechanistic advantage over the closely related dual inhibitor NVP-BEZ235. While BEZ235 induces a profound G1/G0 cell cycle arrest that paradoxically prevents significant apoptosis, BGT226 overrides this G1 arrest, leading to potent apoptosis with IC50 values in the low nanomolar range. This makes BGT226 the preferred procurement choice for assays requiring definitive cytotoxic endpoints rather than cytostatic suspension[1].
| Evidence Dimension | Apoptotic induction and cell cycle progression |
| Target Compound Data | Overrides G1 arrest, induces potent apoptosis (IC50 < 100 nM) |
| Comparator Or Baseline | NVP-BEZ235 (Induces profound G1/G0 arrest, preventing apoptosis) |
| Quantified Difference | BGT226 achieves definitive apoptosis whereas BEZ235 remains cytostatic |
| Conditions | Acute leukemia cellular assays and ex vivo native blasts |
Enables researchers to model true cytotoxic clearance in hematological malignancies rather than temporary cytostatic suppression.
Procuring specific mTORC1 inhibitors like Rapamycin often confounds signaling assays due to a well-documented feedback loop that hyperactivates AKT. BGT226, as a dual pan-PI3K and mTORC1/2 inhibitor, completely suppresses this feedback mechanism. In comparative assays, BGT226 achieves near-complete phosphorylation-inhibition of downstream targets (P70S6 and 4E-BP1) while concurrently downregulating p-AKT Ser473 at concentrations as low as 30 nM, a result unachievable with Rapamycin alone[1].
| Evidence Dimension | AKT Ser473 Phosphorylation (Feedback Activation) |
| Target Compound Data | Downregulates p-AKT Ser473 at concentrations ≥ 30 nM |
| Comparator Or Baseline | Rapamycin (Induces AKT hyperactivation via feedback loop) |
| Quantified Difference | Complete suppression of compensatory AKT signaling vs. hyperactivation |
| Conditions | In vitro kinase signaling assays (e.g., FaDu cell lines) |
Critical for signal transduction researchers who require clean, bidirectional blockade of the PI3K/mTOR axis without compensatory signaling artifacts.
For in vivo procurement, BGT226 offers established oral bioavailability and formulation compatibility. When formulated in standard vehicles such as 90% N-methyl-2-pyrrolidone (NMP) and 10% PEG300, oral administration of BGT226 at 5 mg/kg over 21 days yielded a 76.1% reduction in tumor growth in xenograft models. Notably, this efficacy is maintained even in models with acquired resistance to standard chemotherapeutics like cisplatin, providing a robust baseline for refractory tumor modeling [1].
| Evidence Dimension | In vivo tumor growth inhibition |
| Target Compound Data | 76.1% reduction at 5 mg/kg (Oral, 21 days) |
| Comparator Or Baseline | Vehicle control / Cisplatin-resistant baseline |
| Quantified Difference | Significant tumor regression independent of acquired cisplatin resistance |
| Conditions | FaDu xenograft mouse model (Oral gavage, NMP/PEG300 vehicle) |
Provides a validated, processable formulation route for in vivo researchers targeting chemoresistant solid tumors.
For laboratory procurement and workflow integration, BGT226 offers excellent processability. It is highly soluble in standard organic solvents, achieving concentrations up to 22 mM in DMSO, which facilitates the preparation of stable, highly concentrated stock solutions. This solubility profile ensures reproducible serial dilutions for high-throughput in vitro screening, minimizing the precipitation artifacts often encountered with highly lipophilic kinase inhibitors[1].
| Evidence Dimension | Stock solution solubility and stability |
| Target Compound Data | Up to 22 mM in DMSO; stable at -20°C for months |
| Comparator Or Baseline | Standard lipophilic kinase inhibitors (prone to precipitation) |
| Quantified Difference | Ensures homogeneous suspension and reproducible IC50 generation |
| Conditions | In vitro high-throughput screening preparation |
Reduces assay failure rates caused by compound precipitation, ensuring reliable dose-response data in high-throughput environments.
Because BGT226 overrides the G1/G0 cell cycle arrest that limits the efficacy of other dual inhibitors like NVP-BEZ235, it is a highly effective choice for assays requiring definitive apoptotic endpoints in hematological malignancies rather than mere cytostatic suppression [1].
BGT226 is highly suited for in vivo oncology models due to its proven oral bioavailability and compatibility with standard NMP/PEG300 formulation vehicles. It is particularly valuable when testing against cisplatin-resistant head and neck squamous cell carcinoma (HNSCC) lines [2].
For laboratories profiling the PI3K/AKT/mTOR axis, BGT226 provides a clean, bidirectional blockade that prevents the AKT hyperactivation artifacts commonly caused by mTORC1-specific inhibitors like Rapamycin. Its high DMSO solubility (up to 22 mM) ensures reproducible dosing across large-scale microplate assays[2], [3].